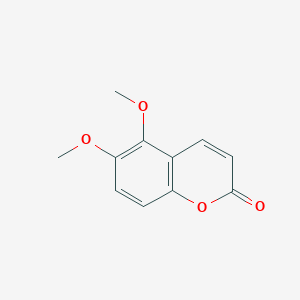

5,6-Dimethoxy-2H-1-benzopyran-2-one

Description

Structure

3D Structure

Properties

CAS No. |

5630-38-6 |

|---|---|

Molecular Formula |

C11H10O4 |

Molecular Weight |

206.19 g/mol |

IUPAC Name |

5,6-dimethoxychromen-2-one |

InChI |

InChI=1S/C11H10O4/c1-13-9-5-4-8-7(11(9)14-2)3-6-10(12)15-8/h3-6H,1-2H3 |

InChI Key |

JEDURWYGTYJDPE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)OC(=O)C=C2)OC |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of 5,6 Dimethoxy 2h 1 Benzopyran 2 One

Natural Occurrence and Isolation Methodologies

Plant Kingdom Sources of Dimethoxycoumarins

Coumarins, including their dimethoxy derivatives, are widely distributed throughout the plant kingdom. hebmu.edu.cn The Asteraceae, Rutaceae, and Moraceae families are particularly rich sources of these compounds. hebmu.edu.cn For instance, various species of the genus Artemisia (family Asteraceae) are known to produce a range of coumarins. koreascience.krresearchgate.net Studies have identified compounds like fraxidin, isofraxidin, and daphnoretin (B1669815) in Artemisia keiskeana and Artemisia stolonifera. koreascience.kr Similarly, Artemisia capillaris has been found to contain several coumarins, including umbelliferone, esculetin, and scopoletin (B1681571). nih.gov While these are related coumarins, the presence of dimethoxycoumarins in this genus is also plausible.

The genus Pterocaulon, also within the Asteraceae family, is another significant source. A study on Pterocaulon balansae led to the characterization of a new coumarin (B35378), 5,6-dimethoxy-7-(2′,3′-epoxy-3′-methylbutyloxy)coumarin, and confirmed the presence of 5,6-dimethoxy-7-(3′-methyl-2′,3′-dihydroxybutyloxy)coumarin. nih.gov This highlights the structural diversity of coumarins even within a single plant species. Other species like Pterocaulon alopecuroides, P. polystachyum, P. redolens, P. serrulatum, and P. virgatum are also known to contain 5-methoxy-6,7-methylenedioxycoumarin, a closely related derivative. nih.gov

Furthermore, the herbs of Ruta graveolens L. (family Rutaceae) have been identified as a source of 4,6-Dimethoxy-2H-1-benzopyran-2-one. chemfaces.com

Table 1: Examples of Plant Sources for Dimethoxycoumarins and Related Compounds

| Family | Genus | Species | Compound(s) Identified |

| Asteraceae | Artemisia | A. keiskeana, A. stolonifera | Fraxidin, Daphnoretin |

| Asteraceae | Artemisia | A. capillaris | Umbelliferone, Esculetin, Scopoletin |

| Asteraceae | Pterocaulon | P. balansae | 5,6-dimethoxy-7-(2′,3′-epoxy-3′-methylbutyloxy)coumarin, 5,6-dimethoxy-7-(3′-methyl-2′,3′-dihydroxybutyloxy)coumarin |

| Rutaceae | Ruta | R. graveolens | 4,6-Dimethoxy-2H-1-benzopyran-2-one |

Fungal and Bacterial Origins of Coumarin Derivatives

While plants are a major source, the biosynthesis of coumarins is not exclusive to them. hebmu.edu.cn Fungi and bacteria have also been identified as producers of these compounds. hebmu.edu.cnnih.govresearchgate.net For example, the endophytic fungus Fusarium oxysporum has been shown to produce fraxetin (B1674051) and scopoletin. asm.org The biosynthetic pathway in fungi is believed to start from the phenylpropanoid pathway, similar to plants. asm.org Some research has even explored the combinatorial biosynthesis of plant-specific coumarins in bacteria like Escherichia coli, demonstrating the potential for microbial production of these valuable compounds. nih.govresearchgate.net Although direct isolation of 5,6-Dimethoxy-2H-1-benzopyran-2-one from fungi or bacteria is not extensively documented in the provided results, the presence of biosynthetic pathways for related coumarins in these microorganisms suggests they are a potential, albeit less explored, source.

Advanced Isolation and Purification Techniques

The isolation and purification of 5,6-Dimethoxy-2H-1-benzopyran-2-one and other coumarins from their natural sources involve a combination of modern and conventional techniques.

Extraction Methods

The initial step in isolating natural products is extraction. A variety of methods are employed, each with its own advantages.

Conventional Solvent Extractions: This traditional approach involves using solvents like methanol (B129727), ethanol, chloroform, and ethyl acetate. japsonline.comresearchgate.netresearchgate.net The choice of solvent is crucial, as its polarity will determine the efficiency of extraction for specific compounds. researchgate.net For instance, methanol has been reported to have high extractability for phenolic compounds and coumarins. researchgate.net Methods like Soxhlet extraction and maceration are commonly used. japsonline.comnih.gov

Microwave-Assisted Extraction (MAE): MAE is a more modern and efficient technique that utilizes microwave energy to heat the solvent and sample, leading to faster extraction times and often higher yields compared to conventional methods. nih.govbohrium.comresearchgate.net Studies have shown that MAE can be a superior alternative to Soxhlet and ultrasound-assisted extraction for obtaining coumarins from plant material. nih.govbohrium.com

Ultrasound-Assisted Extraction (UAE): Also known as sonication, UAE employs ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, enhancing the extraction process. nih.govnih.govyoutube.com This method is recognized for its efficiency, reduced extraction time, and lower solvent consumption. nih.govresearchgate.net Combining UAE with other techniques, such as enzymatic pretreatment, can further improve the extraction yield of coumarins. nih.govnih.gov

Table 2: Comparison of Extraction Methods for Coumarins

| Extraction Method | Principle | Advantages |

| Conventional Solvent Extraction | Utilizes the solubility of the compound in a specific solvent. | Simple, widely available equipment. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid heating of the solvent and sample. | Fast, high efficiency, reduced solvent consumption. nih.govbohrium.com |

| Ultrasound-Assisted Extraction (UAE) | Employs ultrasonic waves to induce cavitation, enhancing mass transfer. | Rapid, efficient, lower energy consumption, can be combined with other methods. nih.govnih.gov |

Chromatographic Separation Techniques

Following extraction, the crude extract contains a mixture of compounds that need to be separated and purified. Chromatography is the cornerstone of this process.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and versatile technique often used for the initial analysis of extracts and for monitoring the progress of purification. researchgate.netakjournals.comresearchgate.net It can be used to quickly screen for the presence of coumarins in a sample. researchgate.net Both normal-phase and reversed-phase TLC can be employed for the separation of coumarin fractions. akjournals.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and widely used technique for the separation, identification, and quantification of coumarins. koreascience.krnih.govmdpi.comakjournals.com It offers high resolution and sensitivity. mdpi.com Reversed-phase HPLC is particularly common for the analysis of coumarins, often using a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and water with an acid modifier like acetic or formic acid. koreascience.krsielc.com HPLC methods can be optimized for linearity, precision, accuracy, and sensitivity to ensure reliable quantitative analysis of specific coumarins like 2,6-dimethoxy-1,4-benzoquinone, a related compound. koreascience.kr

The combination of these advanced extraction and chromatographic techniques is essential for the successful isolation and characterization of 5,6-Dimethoxy-2H-1-benzopyran-2-one and other valuable coumarins from their diverse natural sources.

Synthetic Strategies and Derivatization Approaches for 5,6 Dimethoxy 2h 1 Benzopyran 2 One Analogues

Classical and Contemporary Synthetic Methodologies for Benzopyranone Scaffolds

The construction of the benzopyranone core, the fundamental structure of 5,6-Dimethoxy-2H-1-benzopyran-2-one, relies on several established and continually refined synthetic strategies. These methods provide access to a wide array of coumarin (B35378) derivatives by varying the starting materials and reaction conditions.

Condensation Reactions (e.g., Knoevenagel, Pechmann)

Condensation reactions are cornerstone methodologies for the synthesis of coumarins, with the Pechmann and Knoevenagel reactions being the most prominent. frontiersin.orgnih.gov

The Pechmann condensation , discovered by Hans von Pechmann, is a widely used method for synthesizing coumarins from a phenol (B47542) and a β-ketoester or a carboxylic acid containing a β-carbonyl group under acidic conditions. nih.govwikipedia.org The reaction proceeds through an initial transesterification, followed by an intramolecular cyclization and subsequent dehydration to form the benzopyranone ring. wikipedia.orgorganic-chemistry.org While effective with simple phenols under harsh conditions, highly activated phenols like resorcinol (B1680541) can react under much milder conditions, making it a versatile route to various coumarin derivatives. wikipedia.org A range of acid catalysts, including sulfuric acid, trifluoroacetic acid, and various Lewis acids, can be employed to promote the reaction. nih.govjmchemsci.com

The Knoevenagel condensation offers another crucial pathway to coumarins. This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration step. wikipedia.orgnumberanalytics.com In the context of coumarin synthesis, this typically involves the reaction of a 2-hydroxybenzaldehyde with a compound containing an active methylene group, such as diethyl malonate or ethyl acetoacetate (B1235776), in the presence of a weak base like piperidine (B6355638) or pyridine (B92270). jmchemsci.comwikipedia.orgresearchgate.net This method is particularly valuable for synthesizing 3-substituted coumarins. frontiersin.org A modification of this reaction, the Doebner modification, utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the methylene component is a carboxylic acid, as it facilitates a subsequent decarboxylation. wikipedia.orgorganic-chemistry.org

| Feature | Pechmann Condensation | Knoevenagel Condensation |

|---|---|---|

| Starting Materials | Phenol and a β-ketoester or β-ketoacid. wikipedia.org | 2-Hydroxybenzaldehyde and an active methylene compound. jmchemsci.com |

| Catalyst | Strong acids (e.g., H₂SO₄, TFA) or Lewis acids (e.g., AlCl₃). wikipedia.orgjmchemsci.com | Weakly basic amines (e.g., piperidine, pyridine). wikipedia.org |

| Primary Product Type | Often 4-substituted coumarins. frontiersin.org | Often 3-substituted coumarins. frontiersin.org |

| Key Transformation | Transesterification followed by intramolecular cyclization. wikipedia.org | Nucleophilic addition followed by dehydration. wikipedia.org |

Cyclization Reactions and Ring Formation Approaches

Beyond condensation reactions, various cyclization strategies are employed to construct the benzopyranone ring. Intramolecular cyclization is a key feature of many coumarin syntheses, including the Pechmann reaction. wikipedia.orgresearchgate.net Other notable methods include the Perkin, Wittig, and Claisen reactions, which have been adapted and refined over the years. frontiersin.orgjmchemsci.com

For instance, the Perkin reaction can be modified to produce coumarins, and the Claisen rearrangement offers a route to these structures as well. jmchemsci.com Modern advancements have introduced metal-catalyzed cyclizations, such as palladium-catalyzed processes, which allow for the construction of complex, polycyclic coumarin derivatives through C-H activation strategies. frontiersin.org These contemporary methods provide access to a broader range of functionalized benzopyranones with high efficiency.

One-Pot Synthetic Procedures

To improve efficiency, reduce waste, and simplify experimental protocols, one-pot synthetic procedures have gained significant attention in coumarin synthesis. nih.gov These methods combine multiple reaction steps into a single operation without isolating intermediates, saving time and resources.

For example, a one-pot method for the synthesis of 3-alkyl coumarins has been developed using salicylaldehydes, which undergo a Wittig reaction to form the coumarin ring, followed by an in-situ alkylation reaction. frontiersin.org Another example involves the one-pot condensation of 5,7-dihydroxy coumarins, aldehydes, and benzamide (B126) using a reusable tungstate (B81510) sulfuric acid catalyst to produce novel coumarin-containing secondary benzamides. nih.gov These procedures often utilize green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, to create more environmentally benign synthetic routes. nih.govjmchemsci.com

Targeted Chemical Modifications and Analog Synthesis for Structure-Function Exploration

The derivatization of the benzopyranone scaffold is crucial for exploring structure-function relationships and optimizing the biological activity of coumarin analogues. Specific modifications at various positions of the ring system can significantly impact their properties.

Introduction of Methoxy (B1213986) and Other Alkoxy Groups

The presence and positioning of methoxy and other alkoxy groups on the benzopyranone ring are critical determinants of the biological and photophysical properties of coumarins. The synthesis of compounds like 5,6-Dimethoxy-2H-1-benzopyran-2-one inherently involves the use of appropriately substituted precursors. For instance, the Pechmann condensation can be carried out with dimethoxyphenols to yield dimethoxycoumarins. acs.org

The introduction of these groups can be achieved by starting with phenols that already bear the desired alkoxy substituents. For example, the synthesis of 4-methyl-5,7-dimethoxycoumarin can be accomplished with high yield via the Pechmann reaction using 3,5-dimethoxyphenol. acs.org The strategic placement of these electron-donating groups can modulate the electronic properties of the coumarin system, influencing its fluorescence and reactivity.

Functionalization at Various Ring Positions (e.g., 3-Substituted, 7-Amino Substituted)

Targeted functionalization at specific positions of the coumarin ring allows for the fine-tuning of its properties. The 3- and 4-positions are common sites for modification, often achieved through the choice of starting materials in classical syntheses. frontiersin.org For instance, the Knoevenagel condensation is a primary route to 3-substituted coumarins, while the Pechmann reaction often yields 4-substituted products. frontiersin.org

Synthesis of Fused Ring Systems and Spirocyclic Derivatives

The core structure of 5,6-dimethoxy-2H-1-benzopyran-2-one serves as a scaffold for the synthesis of more complex molecular architectures, including fused ring systems and spirocyclic derivatives. These modifications are pursued to explore new chemical spaces and to modulate the biological and physical properties of the parent compound.

The fusion of additional heterocyclic rings onto the coumarin framework is a common strategy to generate novel compounds. nih.gov Various five-membered aromatic heterocycles can be fused at the 3,4-position of the coumarin nucleus, leading to a range of polycyclic structures. nih.govmdpi.com For instance, the reaction of 4-hydroxycoumarins with appropriate reagents can yield furo[3,2-c]benzopyran-4-ones. mdpi.com While many protocols exist for coumarin fusion, a key approach involves the construction of a pyrazole (B372694) ring starting from a coumarin derivative. This can be achieved through the reaction of 4-hydroxycoumarin (B602359) with various reagents to build the fused heterocyclic system. nih.gov One general method involves the 1,3-dipolar addition of diphenylnitrilimine (DPNI) to a coumarin, which results in a dihydro-4-oxo-1H-chromeno[4,3-c]pyrazol-4(1H)one derivative. nih.gov Another versatile method is the iodine-catalyzed oxidative cyclization of 3-(2-hydroxyaryl)-1-phenyl-1H-pyrazole-4-carbaldehydes in dimethyl-sulfoxide to produce 2-phenyl-pyrazolo[4,3-c]coumarins. nih.gov

Spirocyclic derivatives represent another class of complex analogues. The synthesis of functionalized spiro[1-benzofuran-2,5'-pyrimidine] derivatives has been achieved through the reaction of adducts of dimedone and 5-arylidenebarbituric acids with N-bromosuccinimide in aqueous ethanol. kazanmedjournal.ruresearchgate.net This reaction proceeds in moderate yields. kazanmedjournal.ruresearchgate.net A related synthesis involves the reaction of 5-benzylidenebarbituric acid with ethyl acetoacetate in the presence of N-bromosuccinimide, which leads to a spiro[pyrimidine-5,6'-furo[2,3-d]pyrimidine] derivative. kazanmedjournal.ruresearchgate.net

Table 1: Synthesis of Fused Ring and Spirocyclic Derivatives

| Starting Material(s) | Reagents and Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Coumarin and Diphenylnitrilimine (DPNI) | 1,3-dipolar addition | 1,3-diphenyl-3a,9b-dihydro-4-oxo-1H-chromeno[4,3-c]pyrazol-4(1H)one | Not specified | nih.gov |

| 3-(2-hydroxyaryl)-1-phenyl-1H-pyrazole-4-carbaldehydes | Iodine (5%), H2SO4, DMSO, 60 °C | 2-phenyl-pyrazolo[4,3-c]coumarins | Not specified | nih.gov |

| Adducts of dimedone and 5-arylidenebarbituric acids | N-bromosuccinimide, aqueous ethanol | Functionalized spiro[1-benzofuran-2,5'-pyrimidine] derivatives | 45-55% | researchgate.net |

| 5-Benzylidenebarbituric acid and ethyl acetoacetate | N-bromosuccinimide | Spiro[pyrimidine-5,6'-furo[2,3-d]pyrimidine] derivative | Not specified | kazanmedjournal.ruresearchgate.net |

Generation of Dihydro- and Other Saturated Analogues

The synthesis of dihydro- and other saturated analogues of 5,6-dimethoxy-2H-1-benzopyran-2-one is a key strategy for exploring the conformational space and modifying the electronic properties of the coumarin ring system. The reduction of the α,β-unsaturated double bond in the pyrone ring leads to 3,4-dihydrocoumarins, which can exhibit distinct biological profiles compared to their unsaturated counterparts.

A variety of synthetic methods are available for the preparation of 5,6-dihydro-2H-pyran-2-ones, which are α,β-unsaturated δ-lactones. osi.lv These methods include intramolecular cyclization, ring-closing metathesis, and various cycloaddition reactions. osi.lv For instance, the (1,3)-dipolar cycloaddition of a cyclic nitrone to 5,6-dihydro-2H-pyran-2-one has been used as a key step in the synthesis of polyhydroxyindolizidines. nih.gov

Specifically for dihydroisocoumarins, which are structurally related to dihydrocoumarins, a straightforward synthesis involves the reaction of homophthalic anhydrides with aldehydes in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). mdpi.com This reaction forms two new stereogenic centers, leading to cis and trans diastereomers of 3,4-dihydroisocoumarin-4-carboxylic acids. mdpi.com For analogues with a 6,7-dimethoxy substitution pattern, which is closely related to the 5,6-dimethoxy pattern of the target compound, this method has been successfully applied. The resulting diastereomers can be separated by column chromatography. mdpi.com The synthesis of 3,4-dihydro-5,6-dimethoxy-4-methyl-2(1H)-quinazolinone, a different heterocyclic system but with the desired substitution and saturation, has also been reported, showcasing methods that could potentially be adapted. researchgate.net

Table 2: Synthesis of Dihydro- and Saturated Analogues

| Starting Material(s) | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclic nitrone and 5,6-dihydro-2H-pyran-2-one | (1,3)-dipolar cycloaddition | (1aR,5aR,5bS,6S,7S)-6,7-Di-tert-butoxy-5-oxo-pyrrolidino[1,2-b]isoxazolidino[4,5-c]tetrahydropyran | Not specified | nih.gov |

| Homophthalic anhydride (B1165640) and Butanal | DMAP, Chloroform, room temperature | cis- and trans-(±)-3-Propyl-3,4-dihydro-1-oxo-1H-isochromene-4-carboxylic acids | 63% | mdpi.com |

Structural Elucidation and Advanced Spectroscopic Characterization of 5,6 Dimethoxy 2h 1 Benzopyran 2 One

Spectroscopic Techniques for Definitive Structural Confirmation

Spectroscopic analysis is fundamental to the characterization of 5,6-dimethoxy-2H-1-benzopyran-2-one, with each technique offering unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 5,6-dimethoxy-2H-1-benzopyran-2-one. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides essential information about the chemical environment of individual protons and carbons.

¹H NMR: The proton NMR spectrum displays characteristic signals for the aromatic and methoxy (B1213986) protons. The protons on the benzopyran ring system give rise to distinct splitting patterns due to their coupling interactions.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The carbonyl carbon of the lactone ring typically appears significantly downfield.

Table 1: Representative NMR Data for Coumarin (B35378) Derivatives

| Nucleus | Chemical Shift (δ) in ppm (Solvent) | Characteristic Features |

| ¹H | 6.0 - 8.0 | Aromatic and vinylic protons |

| 3.8 - 4.0 | Methoxy group protons | |

| ¹³C | 160 - 165 | Lactone carbonyl carbon |

| 100 - 150 | Aromatic and vinylic carbons | |

| 55 - 60 | Methoxy group carbons |

This table provides a generalized range of chemical shifts for coumarin derivatives. Specific values for 5,6-dimethoxy-2H-1-benzopyran-2-one may vary based on the solvent and experimental conditions.

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of 5,6-dimethoxy-2H-1-benzopyran-2-one. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable. nih.govekb.eg These methods first separate the compound from a mixture before it enters the mass spectrometer, allowing for the analysis of complex samples. nih.govekb.eg The mass spectrum of 5,6-dimethoxy-2H-1-benzopyran-2-one will show a molecular ion peak corresponding to its molecular weight, as well as fragment ions that provide clues about its structure.

Table 2: Mass Spectrometry Data for a Related Coumarin

| Technique | Molecular Ion (m/z) | Key Fragment Ions |

| ESI-MS | [M+H]⁺ | Dependent on the specific structure and ionization conditions. |

This table illustrates the type of data obtained from mass spectrometry for a representative coumarin. The exact values will be specific to 5,6-dimethoxy-2H-1-benzopyran-2-one.

Infrared (IR) spectroscopy is used to identify the functional groups present in 5,6-dimethoxy-2H-1-benzopyran-2-one by measuring the absorption of infrared radiation at various frequencies. The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds.

Table 3: Characteristic IR Absorption Bands for 5,6-Dimethoxy-2H-1-benzopyran-2-one

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Lactone C=O | Stretch | 1700 - 1750 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O-C (ether) | Asymmetric Stretch | 1200 - 1275 |

| C-O-C (ether) | Symmetric Stretch | 1000 - 1100 |

These are approximate ranges, and the precise wavenumbers can be influenced by the molecular structure and sample state.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of 5,6-dimethoxy-2H-1-benzopyran-2-one is characterized by absorption bands in the UV region, which arise from π → π* transitions within the conjugated benzopyran system. The position and intensity of these absorption maxima (λmax) are sensitive to the extent of conjugation and the presence of substituents.

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. Since 5,6-dimethoxy-2H-1-benzopyran-2-one is an achiral molecule, it will not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, CD spectroscopy would be an essential tool for determining its absolute configuration.

Crystallography and Other Advanced Structural Characterization Methods

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound. By diffracting X-rays off a single crystal of 5,6-dimethoxy-2H-1-benzopyran-2-one, it is possible to determine the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for 5,6-dimethoxy-2H-1-benzopyran-2-one was not found in the search results, the crystal structures of related dimethoxy-substituted benzopyran derivatives have been reported. nih.govresearchgate.net For instance, the crystal structure of 2-(2,6-Dimethoxyphenyl)-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one revealed a monoclinic crystal system. nih.gov

X-ray Crystallography for Three-Dimensional Structure

There are no published X-ray crystallography studies for 5,6-Dimethoxy-2H-1-benzopyran-2-one. Consequently, crucial data regarding its three-dimensional structure, such as its crystal system, space group, unit cell dimensions, and atomic coordinates, are not available. While crystallographic data exists for isomers like 5,7-dimethoxycoumarin, this information is not applicable to the 5,6-dimethoxy isomer. nih.gov

Elemental Analysis

The theoretical elemental composition of 5,6-Dimethoxy-2H-1-benzopyran-2-one can be calculated based on its molecular formula, C₁₁H₁₀O₄.

Theoretical Elemental Composition:

Carbon (C): 64.07%

Hydrogen (H): 4.89%

Oxygen (O): 31.04%

A search of scientific literature did not yield any published experimental data from elemental analysis (e.g., CHN analysis) to confirm these theoretical values. Such experimental validation is a standard and critical step in the characterization of a chemical compound.

Mechanistic Investigations of Biological Activities of 5,6 Dimethoxy 2h 1 Benzopyran 2 One and Its Derivatives

Molecular and Cellular Mechanisms of Action

The compound 5,6-dimethoxy-2H-1-benzopyran-2-one and its derivatives have been the subject of various studies to determine their effects on a range of enzymes. These investigations are crucial for understanding their potential therapeutic applications.

Cholinesterases: Certain synthetic analogues of 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenylmethanone have demonstrated moderate inhibitory effects on acetylcholinesterase (AChE). nih.gov Specifically, derivatives with an OCH3 group substituted on the phenyl ring at the diketone have shown improved AChE inhibition. nih.gov Hybrids of donepezil (B133215) and tacrine, incorporating a 5,6-dimethoxy-2-[(4-piperidinyl)methyl]-1-indanone moiety, have proven to be highly potent inhibitors of human AChE (hAChE). nih.gov Cholinesterase inhibitors work by preventing the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. nih.gov

Cytochrome P450s: The inhibition of cytochrome P450 (CYP450) enzymes is a critical aspect of drug metabolism and potential drug-drug interactions. nih.govyoutube.com Dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2,2'-dicarboxylate (DDB), a derivative, has been identified as a potent inhibitor of CYP3A4, with a Ki value of 0.27 ± 0.21 μM. nih.gov It showed marginal inhibition of CYP1A2, CYP2C9, and CYP2D6 at higher concentrations and had no effect on CYP2A6, CYP2C19, and CYP2E1. nih.gov The inhibition of CYP3A by DDB is attributed to the formation of a metabolite-CYP3A complex. nih.gov

Kinases: Kinases are key regulators of cellular processes, and their dysregulation is often implicated in diseases like cancer. ed.ac.uk While direct studies on 5,6-dimethoxy-2H-1-benzopyran-2-one are limited, related benzopyran-based compounds have been investigated as kinase inhibitors. For instance, benzopyran-based arylsulfonamides have been developed as inhibitors of the HIF-1 pathway, which is regulated by kinases. nih.gov Furthermore, dual inhibitors of protein kinases CK2 and PIM-1 have been developed from derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole. nih.gov The development of bivalent kinase inhibitors that target both the ATP-competitive site and a signaling interaction site represents a novel strategy for achieving high potency and selectivity. nih.gov

Integrase: HIV-1 integrase is a crucial enzyme for the replication of the HIV virus. While direct evidence for 5,6-dimethoxy-2H-1-benzopyran-2-one is not available, the broader class of coumarins and their derivatives have been explored as potential HIV-1 integrase inhibitors. nih.govgoogle.com For example, certain N3-hydroxylated pyrimidine-2,4-diones with a benzoyl group at the C6 position have shown dual inhibitory activity against both HIV-1 reverse transcriptase and integrase. nih.gov

Oxidases and Other Enzymes: Derivatives of 5,6-dimethoxy-3,4-dihydroisocoumarin-4-carboxylic acids have been synthesized and evaluated as potential inhibitors of carnitine acetyltransferase (CAT). mdpi.com The inhibitory activity was found to be dependent on the nature of the substituent and the length of the alkyl chain. mdpi.com

Table 1: Enzyme Inhibition Profile of 5,6-Dimethoxy-2H-1-benzopyran-2-one and its Derivatives

| Enzyme Class | Specific Enzyme | Compound/Derivative | Observed Effect |

|---|---|---|---|

| Cholinesterases | Acetylcholinesterase (AChE) | Phenyl-5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenylmethanone analogues | Moderate inhibition nih.gov |

| Human Acetylcholinesterase (hAChE) | Donepezil-tacrine hybrids with 5,6-dimethoxy-2-[(4-piperidinyl)methyl]-1-indanone moiety | Potent inhibition nih.gov | |

| Cytochrome P450s | CYP3A4 | Dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2,2'-dicarboxylate (DDB) | Strong inhibition (Ki = 0.27 µM) nih.gov |

| CYP1A2, CYP2C9, CYP2D6 | Dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2,2'-dicarboxylate (DDB) | Marginal inhibition nih.gov | |

| CYP2A6, CYP2C19, CYP2E1 | Dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2,2'-dicarboxylate (DDB) | No effect nih.gov | |

| Kinases | HIF-1 pathway related kinases | Benzopyran-based arylsulfonamides | Inhibition of HIF-1 transcriptional activity nih.gov |

| Protein Kinase CK2 and PIM-1 | 4,5,6,7-tetrabromo-1H-benzimidazole derivatives | Dual inhibition nih.gov | |

| Integrase | HIV-1 Integrase | N3-hydroxylated pyrimidine-2, 4-diones with a benzoyl group | Dual inhibition of RT and IN nih.gov |

| Other Enzymes | Carnitine Acetyltransferase (CAT) | 3-alkyl/aryl-6,7-dimethoxy-3,4-dihydroisocoumarin-4-carboxylic acids | Promising inhibitory properties mdpi.com |

The interaction of 5,6-dimethoxy-2H-1-benzopyran-2-one and its derivatives with intracellular signaling pathways is a key area of research to understand their cellular effects.

HIF pathway: The Hypoxia-Inducible Factor (HIF) pathway is a critical regulator of cellular responses to low oxygen levels and is often implicated in cancer progression. nih.gov Benzopyran-based compounds have been identified as inhibitors of the HIF-1 pathway. nih.gov For example, KCN1, a benzopyran derivative, showed potent inhibition of HIF-dependent bioassays with an IC50 of approximately 0.6 µM. nih.gov

STAT3: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes cancer cell proliferation, survival, and metastasis. nih.gov While direct modulation by 5,6-dimethoxy-2H-1-benzopyran-2-one is not explicitly detailed, the inhibition of upstream kinases or related pathways by similar compounds could indirectly affect STAT3 signaling.

NF-κB and Inflammatory Mediators: The NF-κB pathway is a central regulator of inflammation. The anti-inflammatory properties of coumarin (B35378) derivatives suggest a potential modulation of this pathway and the downstream production of inflammatory mediators.

The influence of these compounds on fundamental cellular processes like apoptosis, necrosis, and cell cycle regulation is a direct consequence of their interactions with enzymes and signaling pathways.

Apoptosis and Cell Cycle Regulation: Inhibition of key survival kinases such as CK2 and PIM-1 by derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole has been shown to induce apoptosis in cancer cells. nih.gov Specifically, one derivative demonstrated prominent pro-apoptotic properties, particularly towards acute lymphoblastic leukemia cells. nih.gov

The binding of 5,6-dimethoxy-2H-1-benzopyran-2-one and its derivatives to specific receptors or target proteins is fundamental to their biological activity. For instance, the interaction of DDB with CYP3A involves the formation of a stable metabolite-enzyme complex. nih.gov In the context of kinase inhibition, these compounds can bind to the ATP-binding pocket of the kinase, as seen with some benzothiophene (B83047) carboxamide derivatives targeting Clk1. mdpi.com

The interaction of small molecules with DNA and RNA can have significant biological consequences, including potential mutagenicity.

DNA/RNA Interactions: A ruthenium complex containing 5,6-dimethyl-1,10-phenanthroline (B1329572) (a related heterocyclic structure) has been shown to interact strongly with DNA, likely in the major groove. nih.gov This interaction stabilizes the DNA from oxidative damage. nih.gov Electrochemical studies of natural furanocoumarins, a class of compounds that includes benzopyran-2-ones, have shown that some derivatives can interact with double-stranded DNA (dsDNA), potentially through electrostatic interactions. nih.gov However, the mutagenic potential of such interactions needs careful evaluation. For example, 2,6-dimethoxy-1,4-benzoquinone, a related compound, has been shown to cause DNA fragmentation. researchgate.net

Mutagenic Potentials: The interaction of certain compounds with DNA can lead to mutations. While some coumarins are known for their photochemotherapeutic properties, which involve DNA interaction, the mutagenic risk must be assessed.

Biosynthetic and Metabolic Pathways of 5,6-Dimethoxy-2H-1-benzopyran-2-one

The natural occurrence of 5,6-dimethoxy-2H-1-benzopyran-2-one implies the existence of specific biosynthetic pathways in plants. This compound is known to be sourced from herbs like Ruta graveolens L. chemfaces.com The general biosynthesis of coumarins in plants starts from the shikimic acid pathway, leading to the formation of cinnamic acid, which is then hydroxylated and cyclized to form the coumarin scaffold. Subsequent enzymatic modifications, such as methoxylation, would lead to the formation of 5,6-dimethoxy-2H-1-benzopyran-2-one.

The metabolism of this compound in biological systems likely involves the cytochrome P450 enzyme system, which is responsible for the metabolism of a wide range of xenobiotics. nih.gov The methoxy (B1213986) groups on the benzene (B151609) ring are potential sites for O-demethylation, a common metabolic reaction catalyzed by CYP enzymes. The resulting hydroxylated metabolites could then be further conjugated for excretion.

Elucidation of Enzymatic Transformations and Intermediates

The biotransformation of coumarin derivatives is primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. nih.gov These enzymes catalyze a variety of reactions, with O-demethylation being a key initial step in the metabolism of methoxylated coumarins. nih.gov

For the related compound scoparone (B1681568), the primary enzymatic transformation involves the O-demethylation of its methoxy groups at the C-6 and C-7 positions. nih.gov This reaction is catalyzed by the cytochrome P450-dependent monooxygenase system found in liver microsomes, leading to the formation of two primary hydroxylated metabolites: isoscopoletin (B190330) (6-hydroxy-7-methoxycoumarin) and scopoletin (B1681571) (7-hydroxy-6-methoxycoumarin). nih.gov The ratio of these two metabolites can vary depending on the specific CYP450 isoforms present and the species being studied. nih.gov

Following the initial demethylation, these primary metabolites can undergo further oxidation. For instance, isoscopoletin, a product of 6-O-demethylation of scoparone, can be further oxidized to 3-[4-methoxy-ρ-(3,6)-benzoquinone]-2-propenoate and esculetin. nih.gov This subsequent oxidation is also catalyzed by CYP enzymes. nih.govnih.gov Human CYP2A13 has shown a high rate of isoscopoletin and scopoletin oxidation, with CYP1A1 and CYP1A2 also contributing. nih.gov

Given the structural similarities, it is highly probable that 5,6-Dimethoxy-2H-1-benzopyran-2-one undergoes analogous enzymatic transformations. The primary metabolic step is likely the O-demethylation at either the C-5 or C-6 position, mediated by CYP450 enzymes, to form the corresponding mono-hydroxylated intermediates. These intermediates would then be susceptible to further oxidative reactions, potentially leading to the formation of quinone-like structures or other oxidized derivatives. The specific CYP isoforms involved in the metabolism of 5,6-Dimethoxy-2H-1-benzopyran-2-one would determine the regioselectivity of the demethylation and the subsequent metabolic profile.

Identification of In Vivo and In Vitro Metabolites

The identification of metabolites both in living organisms (in vivo) and in controlled laboratory settings (in vitro) provides a comprehensive picture of a compound's biotransformation.

In Vitro Findings:

In vitro studies using liver microsomes from various species, including humans, mice, rats, pigs, and dogs, have been instrumental in identifying the primary metabolites of scoparone. nih.gov The major metabolic pathway observed in the liver microsomes of these species is 6-O-demethylation, yielding isoscopoletin. nih.gov In contrast, rabbit liver microsomes predominantly facilitate 7-O-demethylation to produce scopoletin. nih.gov

Further in vitro studies have shown that after the initial demethylation, the resulting hydroxylated metabolites, isoscopoletin and scopoletin, undergo Phase II conjugation reactions. Glucuronidation, a key Phase II pathway, of these metabolites is catalyzed by various UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B17 in humans. nih.gov

Based on these findings with a close isomer, the in vitro metabolism of 5,6-Dimethoxy-2H-1-benzopyran-2-one in human and other mammalian liver microsomes would be expected to primarily involve the formation of 5-hydroxy-6-methoxy-2H-1-benzopyran-2-one and 6-hydroxy-5-methoxy-2H-1-benzopyran-2-one through O-demethylation. These would likely be followed by the formation of their corresponding glucuronide and sulfate (B86663) conjugates.

In Vivo Findings:

In vivo studies in humans have confirmed the metabolic pathways identified in vitro for scoparone. The major metabolites detected in human urine after administration of scoparone are isoscopoletin glucuronide and sulfate conjugates. nih.gov These metabolites were reported to be completely excreted within 24 hours. nih.gov Pharmacokinetic studies in rats have also been conducted to understand the absorption, distribution, metabolism, and excretion of 6,7-dimethoxycoumarin. oup.comnih.gov

Extrapolating from this, the in vivo metabolism of 5,6-Dimethoxy-2H-1-benzopyran-2-one in humans would likely result in the urinary excretion of glucuronide and sulfate conjugates of its mono-hydroxylated metabolites. The specific conjugates formed would depend on the relative activities of the various UGT and sulfotransferase enzymes in an individual.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Computational Approaches in SAR and QSAR Studies

Computational methods are powerful tools in modern drug discovery, providing insights into the interactions between small molecules and their biological targets. Molecular docking and other computational techniques are integral to understanding and predicting the structure-activity relationships of compounds like 5,6-Dimethoxy-2H-1-benzopyran-2-one.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex nih.govnih.gov. By simulating the binding process, it is possible to estimate the binding affinity, which is a measure of the strength of the interaction between the ligand and its target. This information is invaluable for understanding the molecular basis of a compound's biological activity and for guiding the design of more potent and selective inhibitors.

While specific molecular docking studies for 5,6-Dimethoxy-2H-1-benzopyran-2-one are not extensively reported in the literature, docking studies on other coumarin (B35378) derivatives have provided valuable insights. For example, docking analyses of other 2-oxo-2H-1-benzopyran derivatives have been used to elucidate the molecular basis for their potency and selectivity as enzyme inhibitors nih.gov. In another instance, molecular docking was employed to study the interaction of benzopyran-2-one derivatives with DNA topoisomerase I, a key enzyme in cancer therapy nih.gov. These studies typically identify key amino acid residues in the receptor's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand, thereby stabilizing the complex.

For a hypothetical molecular docking study of 5,6-Dimethoxy-2H-1-benzopyran-2-one with a target enzyme, the following table illustrates the type of data that would be generated.

| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Kinase X | -8.5 | Lys78, Asp184 | Hydrogen Bond |

| Leu132, Val65 | Hydrophobic Interaction | ||

| Hypothetical Protease Y | -7.2 | Ser195 | Hydrogen Bond |

| Phe142, Trp215 | π-π Stacking |

This table is for illustrative purposes only, as specific docking data for 5,6-Dimethoxy-2H-1-benzopyran-2-one is not currently available in the cited literature.

Development and Validation of QSAR Models for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the chemical structures of compounds and their biological activities. nih.gov The development and validation of robust QSAR models are critical steps in modern drug discovery, allowing for the prediction of the activity of new or untested molecules. nih.govnih.gov This process involves creating a mathematical model that quantitatively describes the relationship between a set of molecular descriptors and the observed biological response.

The fundamental workflow for developing a predictive QSAR model begins with a dataset of molecules with known activities. researchgate.net This dataset is typically divided into a training set, used to build the model, and a test set, used for external validation to assess the model's predictive power on new compounds. researchgate.netnih.gov Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated for each compound. researchgate.netnih.gov These descriptors can range from simple 1D properties like molecular weight to complex 3D and quantum-chemical parameters. researchgate.net Using statistical techniques such as Multiple Linear Regression (MLR), a model is generated that best fits the training data. researchgate.net

Validation is arguably the most crucial phase of QSAR modeling, ensuring that the developed model is robust, stable, and has genuine predictive capability. researchgate.netnih.gov Validation is performed both internally and externally. nih.gov Internal validation, often using methods like leave-one-out (LOO) cross-validation (Q²), assesses the model's stability and robustness. nih.gov External validation involves using the model to predict the activity of the independent test set compounds, which were not used during model generation. mdpi.com The quality of a QSAR model is judged by several statistical metrics.

Key Statistical Validation Parameters:

| Parameter | Description | Typical Acceptable Value |

| R² | Coefficient of determination for the training set. Measures the goodness of fit. | > 0.6 |

| Q² | Coefficient of determination for leave-one-out cross-validation. Measures internal predictive ability. | > 0.5 |

| R²ext | Coefficient of determination for the external test set. Measures external predictive ability. | > 0.6 |

| RMSE | Root Mean Square Error. Measures the deviation between predicted and observed values. | As low as possible |

Research Findings in Coumarin Derivatives

Several QSAR studies on coumarin derivatives have been successful in developing predictive models for various biological activities. For instance, a study focusing on the antioxidant activity of newly synthesized coumarin derivatives developed a highly predictive two-descriptor MLR model. researchgate.net The structures were optimized, and descriptors were calculated using specialized software (SPARTAN and DRAGON), with the final model being built and validated using QSARINS. researchgate.net The descriptors in the final model revealed that complexity, the capacity for H-bond donation, and lipophilic character are key parameters influencing the antioxidant activity of these coumarins. researchgate.net

Table 1: Example of a Validated QSAR Model for Antioxidant Coumarin Derivatives. researchgate.net

| Model Type | Statistical Parameters | Descriptors in Model |

| Multiple Linear Regression (MLR) | Training Set (n=30): R² = 0.924RMSE = 0.213Test Set (n=7): R²ext = 0.887RMSEext = 0.255 | Complexity, H-bond donors, Lipophilicity |

In another study, QSAR models were developed to predict the immunomodulatory activity of natural coumarinolignoids. nih.gov A forward feed multiple linear regression method with a leave-one-out cross-validation approach yielded a model with exceptional correlation and predictive accuracy. nih.gov The QSAR analysis identified that dipole moment, steric energy, and molar refractivity were positively correlated with biological activity. nih.gov

Table 2: QSAR Model Validation for Immunomodulatory Coumarinolignoids. nih.gov

| Model Type | Internal Validation (Cross-Validation) | Key Correlated Descriptors |

| Multiple Linear Regression (MLR) | R² = 0.99RCV² (Q²) = 0.96 | Dipole moment, Steric energy, Amide group count, Lambda max (UV-visible), Molar refractivity |

Furthermore, 2D-QSAR studies on a series of benzopyranes, the core structure of coumarins, identified key features for the inhibition of P-glycoprotein, a protein associated with multidrug resistance. nih.gov The analysis revealed a linear correlation between the van der Waals surface area of hydrophobic atoms (Vsa_hyd) and the inhibitory activity. This highlights the importance of hydrophobicity and its spatial distribution for this particular biological interaction. nih.gov The model was successfully validated using an external test set of related compounds. nih.gov

The development of these validated QSAR models provides significant insights into the structure-activity relationships of the 5,6-Dimethoxy-2H-1-benzopyran-2-one scaffold and its derivatives. These models serve as powerful tools for the virtual screening and rational design of new, more potent compounds before their chemical synthesis, thereby streamlining the drug discovery process. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling of 5,6 Dimethoxy 2h 1 Benzopyran 2 One

Theoretical Frameworks and Methodologies in Molecular Simulations

The foundation of in silico investigation lies in a variety of theoretical frameworks and simulation methodologies that model molecular systems at different levels of detail. These approaches are essential for understanding the intrinsic properties of molecules like 5,6-Dimethoxy-2H-1-benzopyran-2-one.

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Quantum chemical calculations are at the heart of understanding the electronic structure of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to solve the Schrödinger equation, providing detailed information about molecular orbitals, charge distribution, and reactivity. nih.govnih.gov

DFT has become a standard tool in chemistry and materials science due to its balance of computational cost and accuracy. researchgate.net It is used to predict a wide range of molecular properties, including geometries, vibrational frequencies, and reaction energies. researchgate.net For instance, in a study on the structurally similar compound 5,6-dimethoxy-1-indanone (B192829), DFT calculations using the B3LYP and CAM-B3LYP methods with a 6-311G(d,p) basis set were employed to determine its molecular structure and spectroscopic properties. researchgate.net Such calculations can elucidate the electronic properties through analyses like Natural Bond Orbital (NBO), which helps in understanding charge distribution and intramolecular interactions. researchgate.net

Hartree-Fock is another fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. nih.govnih.gov While generally less accurate than DFT for many applications due to its neglect of electron correlation, it serves as a crucial starting point for more advanced computational methods. nih.gov Comparative studies using both DFT and HF can provide a comprehensive understanding of a molecule's electronic behavior. nih.gov

A theoretical study on a pyrimidine (B1678525) derivative showcased the use of DFT (B3LYP/6-311++G(d,p)) to investigate the equilibrium structural geometry, bonding features, and harmonic vibrational wavenumbers, with interpretations aided by VEDA 4 program. cwu.edu This highlights the power of these methods in detailed molecular characterization.

Molecular Mechanics and Dynamics Simulations

While quantum chemical methods are powerful, their computational cost can be prohibitive for large systems or long-timescale simulations. Molecular mechanics (MM) and molecular dynamics (MD) offer a more computationally efficient alternative by using classical mechanics to model molecular systems. biointerfaceresearch.com

Molecular mechanics employs force fields, which are sets of parameters that describe the potential energy of a molecule as a function of its atomic coordinates. These force fields are used to perform energy minimizations and conformational searches. nih.gov

Molecular dynamics simulations build upon molecular mechanics by solving Newton's equations of motion for the atoms in a system over time. biointerfaceresearch.comrsc.orgresearchgate.netcwu.edu This provides a dynamic picture of the molecule's behavior, including its conformational changes and interactions with its environment, such as a solvent or a biological receptor. biointerfaceresearch.comrsc.orgresearchgate.netcwu.edu MD simulations are particularly valuable in drug design for studying the stability of protein-ligand complexes and predicting binding affinities. biointerfaceresearch.comrsc.orgresearchgate.netcwu.edu For example, MD simulations of a kojic acid derivative complexed with an enzyme revealed that the complex remained stable throughout the simulation, indicating potent inhibitory activity. researchgate.net

In Silico Studies for Rational Drug Design and Compound Optimization

The insights gained from computational methods are directly applied in rational drug design, a process that aims to discover and develop new therapeutic agents based on a detailed understanding of the biological target. nih.gov For compounds like 5,6-Dimethoxy-2H-1-benzopyran-2-one, in silico studies are instrumental in optimizing its structure to enhance its therapeutic potential. nih.gov

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intimately linked to its three-dimensional structure or conformation. Conformational analysis aims to identify the stable conformations of a molecule and understand the energy barriers between them. researchgate.netnih.govnih.gov

Computational methods can be used to generate a potential energy surface (PES) that maps the energy of a molecule as a function of its geometry. researchgate.net A study on 5,6-dimethoxy-1-indanone identified its most stable conformer based on energy differences, a finding that was corroborated by a PES scan. researchgate.net This type of analysis is crucial for understanding how a molecule might orient itself when interacting with a biological target.

The following table illustrates a hypothetical energy landscape for different conformers of a molecule, showcasing how computational methods can rank them by stability.

| Conformer | Relative Energy (kcal/mol) | Population (%) |

| 1 | 0.00 | 75.3 |

| 2 | 1.25 | 15.1 |

| 3 | 2.50 | 9.6 |

This table is a hypothetical representation of conformational analysis results.

Prediction of Binding Modes and Interaction Energies

A key aspect of rational drug design is understanding how a potential drug molecule (ligand) binds to its biological target, typically a protein. nih.gov Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov

Docking studies can provide detailed information about the binding mode, including the specific amino acid residues involved in the interaction and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions). researchgate.net For instance, docking studies of coumarin (B35378) derivatives with carbonic anhydrase IX have identified key interactions with catalytic residues. nih.gov The binding energy, a measure of the affinity between the ligand and the receptor, can also be calculated. nih.gov

The table below presents hypothetical docking results for 5,6-Dimethoxy-2H-1-benzopyran-2-one with a target protein, illustrating the kind of data generated in such studies.

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | TYR221, SER134, PHE345 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | 5 |

This table contains hypothetical data from a molecular docking study.

Virtual Screening and Library Design

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.gov This approach is much faster and more cost-effective than traditional high-throughput screening.

Pharmacophore-based virtual screening is a common approach where a 3D model of the essential features of a ligand required for binding is created and used to screen compound databases. nih.gov In a study focused on developing anticancer agents, a pharmacophore model was generated from biologically active coumarin derivatives to screen for novel inhibitors. nih.gov

Based on the insights from virtual screening and docking studies, new derivatives of a lead compound can be designed to improve properties like binding affinity, selectivity, and pharmacokinetic profiles. nih.gov For example, a study on benzopyran-based inhibitors aimed to improve water solubility by incorporating a morpholine (B109124) moiety, leading to the design of new, more effective analogs.

Future Research Directions and Research Gaps in 5,6 Dimethoxy 2h 1 Benzopyran 2 One Studies

The exploration of 5,6-Dimethoxy-2H-1-benzopyran-2-one, a notable coumarin (B35378) derivative, has laid a foundation for its potential pharmacological applications. However, significant opportunities remain to innovate and deepen the understanding of its bioactivity. Future research efforts are progressively moving towards more sophisticated and integrated strategies, from novel molecular design to the application of advanced computational and biological techniques. These endeavors aim to overcome existing limitations and unlock the full therapeutic potential of this compound and its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.